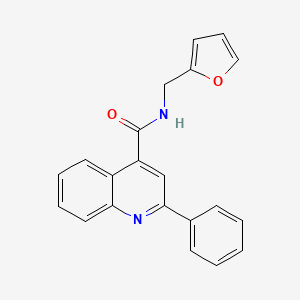
N-(2-furylmethyl)-2-phenyl-4-quinolinecarboxamide
Overview
Description
N-(2-furylmethyl)-2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H16N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.121177757 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Agents and DNA-Intercalation : A study by Atwell, Baguley, and Denny (1989) discusses the synthesis and evaluation of phenyl-substituted derivatives of quinolinecarboxamide for in vivo antitumor activity. These compounds were found to have potential as "minimal" DNA-intercalating antitumor agents, with some showing solid tumor activity (Atwell, Baguley, & Denny, 1989).
Potential Radioligands for Imaging : Matarrese et al. (2001) explored the labeling of quinoline-2-carboxamide derivatives for potential use as radioligands in imaging peripheral benzodiazepine receptors using positron emission tomography (PET). They found that these compounds could be promising for PBR imaging in vivo (Matarrese et al., 2001).
Synthesis Methods : Bobál et al. (2011) developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid, demonstrating an efficient approach using microwave irradiation (Bobál et al., 2011).
Biological Activity in Autoimmune Diseases : A study by Björk et al. (2009) identified human S100A9 as a target for quinoline-3-carboxamides in the treatment of autoimmune diseases. They found that these compounds inhibit interactions with certain receptors and have immunomodulatory activity, making them potential treatments for autoimmune diseases (Björk et al., 2009).
Molecular Modelling and Antitumor Drug Interactions : McKenna et al. (1989) conducted a study on molecular modelling of DNA-antitumor drug interactions. They found that the structural and energetic features of phenylquinoline-8-carboxamide compounds correlated well with their biological properties (McKenna et al., 1989).
Synthesis for Targeted Delivery of NO : Yang et al. (2017) synthesized compounds containing quinoline-2-carboxamides, potentially useful for targeted delivery of nitric oxide (NO) to biological sites such as tumors (Yang et al., 2017).
Functionalization and Labeling for NK-3 Receptor Antagonists : Bennacef et al. (2007) explored the functionalization of quinoline-4-carboxamide for labeling with carbon-11. This process was used for radiosynthesis of NK-3 receptor antagonists, important for in vivo studies using positron emission tomography (Bennacef et al., 2007).
Inhibitors of DNA Methylation : A study by Rilova et al. (2014) designed and synthesized quinoline-based SGI-1027 analogues as inhibitors of DNA methylation. They found that these compounds were potent against human DNMT3A and induced re-expression of a reporter gene, suggesting their potential in the treatment of leukemia (Rilova et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide interacts with EGFR, inhibiting its activity
Biochemical Pathways
EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide can disrupt these pathways, potentially leading to reduced cell proliferation and increased cell death.
Pharmacokinetics
Similar compounds have been found to be metabolized by cytochrome p450 enzymes . This suggests that N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide may also be metabolized by these enzymes, which could affect its bioavailability and half-life.
Result of Action
The inhibition of EGFR by N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide can lead to a decrease in cell proliferation and an increase in cell death . This could potentially be beneficial in the treatment of cancers that are driven by overactive EGFR signaling.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(22-14-16-9-6-12-25-16)18-13-20(15-7-2-1-3-8-15)23-19-11-5-4-10-17(18)19/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHXBMMYGNHLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366896 | |
| Record name | N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5877-15-6 | |
| Record name | N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


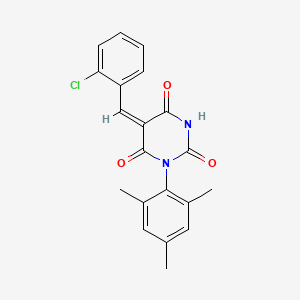
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)
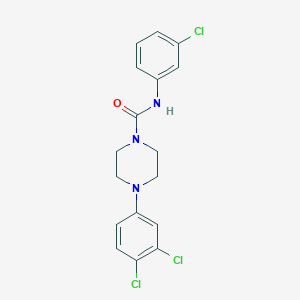
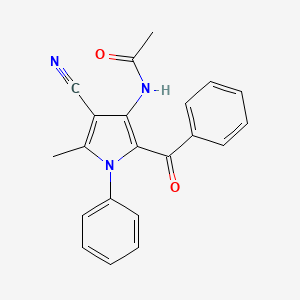
![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)
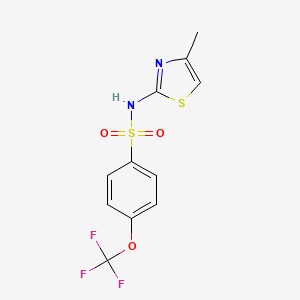
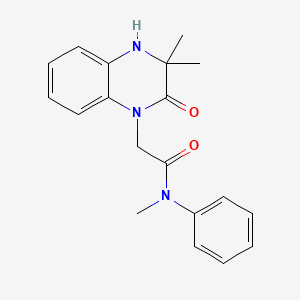
![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)
![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)
![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)
![3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)
![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4631377.png)
![N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)
